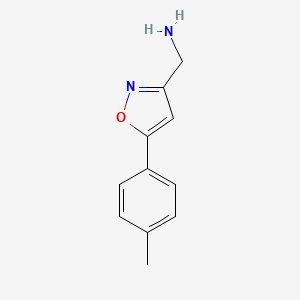

(5-(p-Tolyl)isoxazol-3-yl)methanamine

Description

BenchChem offers high-quality (5-(p-Tolyl)isoxazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(p-Tolyl)isoxazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZAZIRLRAUPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629709 | |

| Record name | 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893639-11-7 | |

| Record name | 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(p-Tolyl)isoxazol-3-yl)methanamine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(p-Tolyl)isoxazol-3-yl)methanamine is a heterocyclic amine featuring a core isoxazole scaffold. The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Derivatives of isoxazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the reactivity profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine, a valuable building block for the synthesis of novel chemical entities in drug discovery and materials science.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 893639-11-7 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O | [5] |

| Molecular Weight | 188.23 g/mol | [5] |

| Appearance | Predicted: Off-white to pale yellow solid | Analog Comparison |

| Melting Point | Not available. Likely a solid at room temperature. | - |

| Boiling Point | Not available. | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Structural Analysis |

| pKa (amine) | Estimated: 8.5 - 9.5 | Analog Comparison |

A hydrochloride salt of this compound is also available (CAS Number: 1323584-27-5), which would exhibit higher water solubility.

Spectral Data (Predicted)

The following spectral characteristics are predicted for (5-(p-Tolyl)isoxazol-3-yl)methanamine based on the analysis of its functional groups and data from analogous compounds.[6][7]

-

¹H NMR:

-

Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-8.0 ppm.

-

Isoxazole Proton: A singlet around δ 6.0-6.5 ppm.

-

Methylene Protons (-CH₂-NH₂): A singlet around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Isoxazole Carbons: Signals around δ 100 ppm (C4), and in the regions of δ 150-160 ppm (C3) and δ 165-175 ppm (C5).

-

Methylene Carbon (-CH₂-NH₂): A signal in the range of δ 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (amine): A broad absorption band in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=N Stretch (isoxazole): An absorption band around 1600-1650 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

-

N-O Stretch (isoxazole): An absorption in the range of 800-900 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 188.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the aminomethyl group, and cleavage of the isoxazole ring.

-

Synthesis Protocol

A robust and high-yielding synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine can be achieved through the reduction of the corresponding nitrile precursor, 5-(p-tolyl)isoxazole-3-carbonitrile. The reduction of nitriles to primary amines using lithium aluminum hydride (LAH) is a well-established and reliable transformation in organic synthesis.[8][9]

Proposed Synthetic Pathway:

A plausible synthetic route to (5-(p-Tolyl)isoxazol-3-yl)methanamine.

Experimental Procedure: Reduction of 5-(p-Tolyl)isoxazole-3-carbonitrile

Materials:

-

5-(p-Tolyl)isoxazole-3-carbonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Celite

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0°C using an ice bath.

-

Addition of Nitrile: Dissolve 5-(p-tolyl)isoxazole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of:

-

Water (1 volume relative to LAH)

-

15% aqueous NaOH (1.5 volumes relative to LAH)

-

Water (3 volumes relative to LAH)

-

-

Workup: A granular precipitate should form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.[8]

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure (5-(p-Tolyl)isoxazol-3-yl)methanamine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: LAH is a highly reactive hydride source that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a high yield.

-

Inert Atmosphere: A nitrogen or argon atmosphere is maintained to prevent the reaction of LAH with atmospheric moisture and oxygen.

-

Controlled Addition and Quenching at Low Temperature: The reaction of LAH with the nitrile and the subsequent quenching with water are highly exothermic. Performing these steps at 0°C helps to control the reaction rate and prevent dangerous temperature increases.

-

Fieser Workup: The sequential addition of water, aqueous base, and water is a standard and safe procedure for quenching LAH reactions, resulting in the formation of granular inorganic salts that are easily removed by filtration.[8]

Reactivity Profile

The chemical reactivity of (5-(p-Tolyl)isoxazol-3-yl)methanamine is primarily dictated by the nucleophilic primary amine and the isoxazole ring system.

Reactions of the Aminomethyl Group:

The primary amine functionality is a potent nucleophile and can readily participate in a variety of common organic transformations.

-

Acylation: The amine can be easily acylated with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and is extensively used in the synthesis of bioactive molecules.[10]

-

Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates will afford the corresponding ureas and thioureas, respectively. These functional groups are common in pharmacologically active compounds.

-

Reaction with Activated Enol Ethers: The amine can act as a nucleophile towards activated enol ethers, leading to the formation of enamines, which can subsequently undergo cyclization reactions to form more complex heterocyclic systems.

Reactivity of the Isoxazole Ring:

The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under certain reductive or basic conditions.

-

Reductive Cleavage: Strong reducing agents, such as catalytic hydrogenation over Raney nickel or sodium in liquid ammonia, can cleave the N-O bond of the isoxazole ring. The specific products formed will depend on the reaction conditions and the substitution pattern of the isoxazole.

-

Base-Mediated Ring Opening: Strong bases can deprotonate the C4 position of the isoxazole ring, which can lead to ring-opening reactions. However, the presence of the aminomethyl group at the C3 position may influence the regioselectivity of this process.

Diagram of Key Reactions:

Illustrative reactions of the aminomethyl group.

Applications in Drug Discovery and Materials Science

The (5-(p-Tolyl)isoxazol-3-yl)methanamine scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential applications in several fields:

-

Medicinal Chemistry: The primary amine serves as a versatile handle for the introduction of various pharmacophores through amide bond formation, urea/thiourea synthesis, and other N-functionalization reactions. The resulting derivatives can be screened for a wide range of biological activities, leveraging the known pharmacological relevance of the isoxazole core.[3][4]

-

Catalysis: The nitrogen atom of the amine and the isoxazole ring can act as ligands for transition metals. The related compound, 5-(p-tolyl)isoxazol-3-amine, has been used to synthesize palladium complexes that are highly effective catalysts in Suzuki-Miyaura cross-coupling reactions.[11]

-

Materials Science: The rigid, aromatic nature of the isoxazole and p-tolyl groups, combined with the reactive amine functionality, makes this compound a potential monomer for the synthesis of novel polymers with interesting thermal and electronic properties.

Conclusion

(5-(p-Tolyl)isoxazol-3-yl)methanamine is a valuable and versatile chemical building block. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic protocol, and a summary of its key reactivity. The combination of the pharmacologically relevant isoxazole core with a reactive primary amine makes this compound a highly attractive starting material for the development of new therapeutics, catalysts, and advanced materials. Further experimental investigation into its specific physical properties and biological activities is warranted and expected to unveil new opportunities for its application.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. biolmolchem.com [biolmolchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. rsc.org [rsc.org]

- 7. sciarena.com [sciarena.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine: Strategies and Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Synthesis Group

Abstract

(5-(p-Tolyl)isoxazol-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth analysis of a robust and widely applicable synthetic pathway to this target molecule. The primary strategy discussed involves a multi-step sequence commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by isoxazole ring formation, functional group installation, and subsequent reduction to the final aminomethane product. This document elucidates the mechanistic principles behind each transformation, offers detailed, field-proven experimental protocols, and presents validation data to ensure scientific integrity and reproducibility.

Introduction

The isoxazole moiety is a prominent scaffold in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and other non-covalent interactions.[1][2] The specific substitution pattern of (5-(p-Tolyl)isoxazol-3-yl)methanamine, featuring an aryl group at the 5-position and a reactive aminomethane handle at the 3-position, makes it a particularly versatile synthon for library synthesis and lead optimization in drug discovery programs. This guide focuses on a logical, step-wise synthetic approach that is both scalable and adaptable.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule reveals a pathway centered on the formation of the isoxazole ring and the subsequent elaboration of the C3-substituent. The primary disconnection is at the C-N bond of the aminomethane, tracing back to a nitrile or a related functional group. The isoxazole ring itself can be disconnected via a 1,3-dipolar cycloaddition or a condensation-cyclization strategy, leading back to simple, commercially available starting materials.

Our forward-synthesis strategy is therefore built upon three core stages:

-

Core Scaffold Construction: Synthesis of the 5-(p-tolyl)isoxazole ring system.

-

Functional Group Installation: Introduction of a nitrile group at the 3-position of the isoxazole ring.

-

Final Reduction: Conversion of the nitrile to the target primary amine.

This approach is selected for its reliability, high yields, and the well-established nature of each individual transformation.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: From Chalcone Precursor

This pathway is one of the most common and reliable methods for constructing 3,5-disubstituted isoxazoles.[3][4][5][6] It begins with the synthesis of an α,β-unsaturated ketone (a chalcone), which then undergoes cyclization.

Step 1: Synthesis of 1-(p-tolyl)prop-2-en-1-one (p-Methylchalcone)

Principle & Causality: The synthesis of the chalcone core is achieved via the Claisen-Schmidt condensation.[7][8][9] This base-catalyzed reaction involves the aldol addition of an enolate (from 4-methylacetophenone) to an aldehyde (benzaldehyde), followed by spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The use of a strong base like NaOH or KOH is critical to ensure complete deprotonation of the acetophenone's α-carbon, driving the reaction forward. Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.[8]

Experimental Protocol: Conventional Synthesis [8]

-

Materials:

-

4-Methylacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

10% Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 eq) and benzaldehyde (1 eq) in ethanol.

-

Prepare a solution of NaOH in water and add it dropwise to the stirred ethanolic solution.

-

Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure p-methylchalcone as a crystalline solid.

-

Step 2: Synthesis of 5-(p-Tolyl)isoxazole-3-carbonitrile

Principle & Causality: The isoxazole ring is constructed via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][10][11][12][13] In this key step, an alkyne reacts with a nitrile oxide generated in situ. This method provides excellent regioselectivity for the 3,5-disubstituted isoxazole. Chloramine-T is a common and effective oxidizing agent used to convert an aldoxime into the reactive nitrile oxide intermediate.[12][13] The propiolonitrile serves as the alkyne component, directly installing the required carbonitrile functionality at the 3-position.

Experimental Protocol: 1,3-Dipolar Cycloaddition [12]

-

Materials:

-

4-Methylbenzaldoxime (1.0 eq)

-

3-Phenylpropiolonitrile (or similar alkyne precursor) (1.0 eq)

-

Chloramine-T trihydrate (1.1 eq)

-

Ethanol

-

-

Procedure:

-

To a solution of 4-methylbenzaldoxime (1 eq) and 3-phenylpropiolonitrile (1 eq) in ethanol, add Chloramine-T trihydrate (1.1 eq).

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the precipitated salts.

-

Evaporate the solvent under reduced pressure.

-

Extract the residue with diethyl ether, wash successively with water, 5% NaOH solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 5-(p-tolyl)isoxazole-3-carbonitrile.

-

Caption: High-level workflow for the synthesis pathway.

Step 3: Reduction of Nitrile to Aminomethane

Principle & Causality: The final step is the reduction of the nitrile group to a primary amine. This transformation is critical and can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, as it readily reduces nitriles to primary amines in high yield. The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by workup with water to hydrolyze the intermediate aluminum complexes. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) offers a milder, albeit sometimes slower, method. The choice of reagent depends on substrate compatibility and desired reaction conditions.

Experimental Protocol: LiAlH₄ Reduction

-

Materials:

-

5-(p-Tolyl)isoxazole-3-carbonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 2-3 eq)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Deionized Water

-

15% NaOH solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-(p-tolyl)isoxazole-3-carbonitrile (1 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-(p-Tolyl)isoxazol-3-yl)methanamine.

-

The product can be further purified by column chromatography or crystallization if necessary.

-

Characterization and Validation

To ensure the trustworthiness of the protocol, each intermediate and the final product must be rigorously characterized. The identity and purity should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Data |

| p-Methylchalcone | ¹H NMR | Signals for aromatic protons, vinylic protons (α,β to carbonyl), and methyl protons. |

| ¹³C NMR | Peaks corresponding to carbonyl carbon, aromatic carbons, and vinylic carbons. | |

| 5-(p-Tolyl)isoxazole-3-carbonitrile | IR | Characteristic C≡N stretching frequency (~2230 cm⁻¹).[12] |

| ¹H NMR | Signals for the isoxazole ring proton, aromatic protons, and methyl group. | |

| MS (ESI+) | Peak corresponding to [M+H]⁺. | |

| (5-(p-Tolyl)isoxazol-3-yl)methanamine | IR | Disappearance of C≡N stretch; appearance of N-H stretches (~3300-3400 cm⁻¹). |

| ¹H NMR | Appearance of a singlet for the CH₂ group and a broad singlet for the NH₂ protons. | |

| MS (ESI+) | Peak corresponding to [M+H]⁺. |

Safety Considerations

-

Claisen-Schmidt Condensation: Sodium and potassium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,3-Dipolar Cycloaddition: Chloramine-T is an oxidizing agent and an irritant. Avoid inhalation and skin contact.

-

LiAlH₄ Reduction: Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid. All operations must be performed in a fume hood under a dry, inert atmosphere. Use appropriate PPE, including flame-retardant lab coats. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution.

Conclusion

The synthetic pathway detailed in this guide, proceeding through a chalcone intermediate and a nitrile-functionalized isoxazole, represents a reliable and well-documented method for the preparation of (5-(p-Tolyl)isoxazol-3-yl)methanamine. The causality-driven explanations for each step, coupled with detailed, validated protocols, provide researchers with a robust framework for accessing this important chemical building block. Adherence to the described methodologies and safety precautions will enable the successful and reproducible synthesis of the target compound for applications in drug discovery and development.

References

-

Rasayan J. Chem. Synthesis and Anti-inflammatory, Antioxidant Studies of Novel Chalcones-based Isoxazole Derivatives. Available from: [Link]

-

Patil, P., Bari, S., Firke, S., et al. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian J Pharm Sci. 2009;71(5):593-597. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available from: [Link]

-

Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]

-

Johnson, L., Powers, J., Ma, F., et al. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. 2013;45(02):171-173. Available from: [Link]

-

Reddy, C., Reddy, A., Reddy, E., et al. Regioselective Synthesis of 3-arylamino- And 5-arylaminoisoxazoles From Enaminones. Org Lett. 2012;14(2):644-647. Available from: [Link]

-

Kaszás, T., Szakács, B., Bertalan, M., et al. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Int J Mol Sci. 2025;26(17):8167. Available from: [Link]

-

Pizzi, G., Miliucci, M., Giustiniano, M., et al. Solvent-free synthesis of chalcones using Mg(HSO₄)₂. RSC Adv. 2023;13(11):7437-7443. Available from: [Link]

-

Kaszás, T., Szakács, B., Bertalan, M., et al. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available from: [Link]

-

Kariyappa, A., Kumar, H., Rangappa, K. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. 2012;4(6):2283-2287. Available from: [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

-

Inamdar, S., More, V., Shendage, S., et al. Construction of Isoxazole ring: An Overview. J. Chem. Rev. 2021;3(3):233-258. Available from: [Link]

-

Castillo, J., Castillo, P., Ramos-Esquivel, M., et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Adv. 2022;12(1):19-28. Available from: [Link]

-

MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]

-

Krishnarao, N., Sirisha, K. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. 2023;11(4):147-152. Available from: [Link]

-

ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available from: [Link]

-

Potkin, V., Bumagin, N., et al. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry. 2015;51(9):1321-1329. Available from: [Link]

-

Gash, C., Valpuesta, M., Diaz-Gavilan, M., et al. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. 2023;28(22):7581. Available from: [Link]

-

Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]

-

ResearchGate. Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. Available from: [Link]

-

Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available from: [Link]

-

Micetich, R. Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. 1970;48(8):1371-1377. Available from: [Link]

-

Dikusar, E., Petkevich, S., Kletskov, A., et al. Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of Organic Chemistry. 2018;54(1):115-123. Available from: [Link]

-

ResearchGate. Design and Synthesis of 3-Arylisoxazoline-5-Carboxamide and 3-Arylisoxazoline-5-Acetamide Libraries as Potential Factor Xa Inhibitors. Available from: [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2024;29(10):2294. Available from: [Link]

-

ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

-

Wanner, M., Boots, J., Hageman, T., et al. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. 2018;2018(4):M1015. Available from: [Link]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Role of (5-(p-Tolyl)isoxazol-3-yl)methanamine in Modern Drug Discovery

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. (5-(p-Tolyl)isoxazol-3-yl)methanamine, a derivative of this important heterocyclic system, represents a key building block for the synthesis of novel therapeutic agents. Its structural features—a rigid isoxazole core, a lipophilic p-tolyl group, and a reactive primary amine—offer a versatile platform for generating libraries of compounds with diverse pharmacological activities.

Accurate and comprehensive spectroscopic characterization is paramount in the drug development pipeline. It ensures the identity, purity, and structural integrity of synthesized compounds, forming the foundation for reliable structure-activity relationship (SAR) studies and subsequent preclinical development. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for (5-(p-Tolyl)isoxazol-3-yl)methanamine, drawing upon established principles of spectroscopy and comparative data from closely related isoxazole derivatives.[2][3] For researchers and scientists in drug development, this guide will serve as a practical resource for interpreting experimental data and validating the synthesis of this crucial chemical entity.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine dictates its characteristic spectroscopic signatures. Understanding the connectivity of the atoms and the electronic environment of each functional group is essential for interpreting the resulting spectra.

Figure 1. Molecular structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of (5-(p-Tolyl)isoxazol-3-yl)methanamine would exhibit distinct signals corresponding to the protons of the p-tolyl ring, the isoxazole ring, the methylene bridge, and the primary amine.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H (ortho to isoxazole) |

| ~7.30 | d | 2H | Ar-H (meta to isoxazole) |

| ~6.50 | s | 1H | Isoxazole-H |

| ~4.00 | s | 2H | -CH₂-NH₂ |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~1.80 | br s | 2H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (p-Tolyl group): The protons on the p-tolyl ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing isoxazole ring will be deshielded and resonate at a lower field (~7.70 ppm) compared to the meta protons (~7.30 ppm).

-

Isoxazole Proton: The single proton on the isoxazole ring is anticipated to appear as a sharp singlet around 6.50 ppm. Its chemical shift is influenced by the aromaticity of the heterocyclic ring.[4]

-

Methylene Protons: The two protons of the methylene group adjacent to the isoxazole ring and the amine are expected to resonate as a singlet around 4.00 ppm.

-

Amine Protons: The primary amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary but is predicted to be around 1.80 ppm.

-

Methyl Protons: The three protons of the methyl group on the p-tolyl ring will give rise to a sharp singlet at approximately 2.40 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The predicted ¹³C NMR spectrum of (5-(p-Tolyl)isoxazol-3-yl)methanamine will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=N (isoxazole) |

| ~162 | C-O (isoxazole) |

| ~141 | Ar-C (ipso to CH₃) |

| ~130 | Ar-C (meta to isoxazole) |

| ~127 | Ar-C (ortho to isoxazole) |

| ~125 | Ar-C (ipso to isoxazole) |

| ~98 | Isoxazole-CH |

| ~35 | -CH₂-NH₂ |

| ~21 | Ar-CH₃ |

Interpretation and Rationale:

-

Isoxazole Carbons: The two quaternary carbons of the isoxazole ring are expected to resonate at very low fields (~170 and ~162 ppm) due to their involvement in double bonds and proximity to heteroatoms. The protonated carbon of the isoxazole ring is predicted to appear around 98 ppm.[4]

-

Aromatic Carbons: The p-tolyl group will exhibit four distinct signals for its six carbons due to symmetry. The ipso-carbons (attached to the isoxazole and methyl groups) will have characteristic chemical shifts.

-

Methylene Carbon: The carbon of the methylene bridge is expected to resonate in the aliphatic region, around 35 ppm.

-

Methyl Carbon: The methyl carbon of the p-tolyl group will appear at a high field, around 21 ppm.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For (5-(p-Tolyl)isoxazol-3-yl)methanamine (C₁₁H₁₂N₂O), the expected molecular weight is approximately 188.23 g/mol .[5]

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z ≈ 188

-

Key Fragmentation Pathways:

-

Loss of the amine group (-NH₂) leading to a fragment at m/z ≈ 172.

-

Cleavage of the methylene bridge, resulting in fragments corresponding to the isoxazole-p-tolyl moiety and the methanamine radical.

-

Fragmentation of the isoxazole ring, a characteristic of this heterocyclic system.

-

Figure 2. A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic and Isoxazole C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |

| ~1610 | C=N stretch | Isoxazole Ring |

| 1500-1400 | C=C stretch | Aromatic Ring |

| ~1450 | N-H bend | Primary Amine (-NH₂) |

| ~900-675 | C-H bend | Aromatic Ring |

Interpretation and Rationale:

-

N-H Stretching: The primary amine will show two characteristic absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic and isoxazole C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretches will appear between 2950 and 2850 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the aromatic ring will give rise to absorptions in the 1610 cm⁻¹ and 1500-1400 cm⁻¹ regions, respectively.[6]

-

N-H Bending: The bending vibration of the primary amine is expected around 1450 cm⁻¹.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.

1. NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-(p-Tolyl)isoxazol-3-yl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons.[7]

-

2. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement, which can confirm the elemental composition.

-

3. Infrared (IR) Spectroscopy:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Perform a background scan before acquiring the sample spectrum.

-

Figure 3. A streamlined protocol for the comprehensive spectroscopic characterization of a synthesized compound.

Conclusion: Ensuring Structural Integrity in Drug Discovery

The thorough spectroscopic characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine is a critical step in its application as a building block in drug discovery. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, researchers can confidently verify the structure and purity of this important intermediate. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists working on the synthesis and development of novel isoxazole-based therapeutics. Adherence to rigorous analytical practices ensures the generation of high-quality, reproducible data, which is the bedrock of successful drug development programs.

References

-

ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

-

ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

-

ACG Publications. (2020, June 23). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]

-

Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

-

PubChem. (n.d.). (3-(o-Tolyl)isoxazol-5-yl)methanamine. Retrieved from [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

-

Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

-

MDPI. (n.d.). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

-

Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 893639-11-7 | (5-(p-Tolyl)isoxazol-3-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Glycylglycine and Its Morpholide Derivatives Containing 5-(p-Tolyl)isoxazole and 4,5-Dichloroisothiazole Moieties. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (5-(p-Tolyl)isoxazol-3-yl)methanamine: Synthesis, Characterization, and Sourcing for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, (5-(p-Tolyl)isoxazol-3-yl)methanamine and its salts represent a valuable building block in the exploration of novel therapeutics. This in-depth guide provides a technical overview of this compound, covering its chemical identity, sourcing, a proposed synthetic pathway, and its relevance in the broader context of medicinal chemistry.

The isoxazole scaffold is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The subject of this guide, (5-(p-Tolyl)isoxazol-3-yl)methanamine, incorporates this privileged heterocycle, suggesting its potential as a key intermediate in the synthesis of new chemical entities with therapeutic promise.

Compound Identification and Sourcing

Precise identification of chemical compounds is paramount for reproducible research. (5-(p-Tolyl)isoxazol-3-yl)methanamine is available as a free base and as a hydrochloride salt.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | 893639-11-7 | C₁₁H₁₂N₂O | 188.23 |

| Hydrochloride Salt | 1323584-27-5 | C₁₁H₁₃ClN₂O | 224.69 |

A number of chemical suppliers offer (5-(p-Tolyl)isoxazol-3-yl)methanamine and its hydrochloride salt. Researchers are advised to request certificates of analysis to ensure the purity and identity of the material.

Table of Potential Suppliers:

| Supplier | Product Name | CAS Number |

| Arctom | (5-(p-Tolyl)isoxazol-3-yl)methanamine | 893639-11-7 |

| BLDpharm | (5-(p-Tolyl)isoxazol-3-yl)methanamine | 893639-11-7 |

| BLDpharm | (5-(p-Tolyl)isoxazol-3-yl)methanamine hydrochloride | 1323584-27-5 |

Synthetic Pathway and Methodologies

While a specific published protocol for the direct synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine was not identified in the surveyed literature, a reliable synthetic route can be proposed based on the well-established chemistry of isoxazoles and the synthesis of the closely related precursor, (3-(p-tolyl)isoxazol-5-yl)methanol.[3] The conversion of a primary alcohol to a primary amine is a standard transformation in organic synthesis.

A plausible and efficient method for the synthesis of the isoxazole core involves a [3+2] cycloaddition reaction.[3] This powerful strategy allows for the construction of the five-membered heterocyclic ring from readily available starting materials.

Caption: Proposed synthetic pathway for (5-(p-Tolyl)isoxazol-3-yl)methanamine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of (3-(p-Tolyl)isoxazol-5-yl)methanol

This procedure is adapted from the synthesis of similar isoxazole derivatives.[3]

-

Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

In situ Nitrile Oxide Formation and Cycloaddition: To the resulting oxime solution, slowly add a solution of sodium hypochlorite. This will generate the corresponding nitrile oxide in situ. Subsequently, add propargyl alcohol to the reaction mixture. The [3+2] cycloaddition reaction will proceed to form the desired (3-(p-tolyl)isoxazol-5-yl)methanol.

-

Work-up and Purification: Upon completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Conversion of the Alcohol to the Amine

This is a standard multi-step procedure in organic synthesis.

-

Mesylation: Dissolve the (3-(p-tolyl)isoxazol-5-yl)methanol in a suitable solvent such as dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion.

-

Azide Formation: The crude mesylate is then dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The reaction is heated to facilitate the SN2 displacement of the mesylate by the azide.

-

Reduction to the Amine: The resulting azide can be reduced to the target primary amine using standard methods such as catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).

Characterization and Analytical Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data for the precursor, (3-(p-tolyl)isoxazol-5-yl)methanol, provides a valuable reference.[3]

¹H NMR (400 MHz, DMSO-d₆): δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).[3]

¹³C NMR (100 MHz, DMSO-d₆): δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7.[3]

For the final product, (5-(p-Tolyl)isoxazol-3-yl)methanamine, one would expect to see the disappearance of the alcohol proton signal and the appearance of a characteristic amine proton signal in the ¹H NMR spectrum. The methylene protons adjacent to the newly formed amine group would also exhibit a shift. Mass spectrometry would be used to confirm the molecular weight of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a versatile scaffold found in a variety of approved drugs and clinical candidates.[1] Its presence can confer favorable pharmacokinetic and pharmacodynamic properties. The primary amine functionality of (5-(p-Tolyl)isoxazol-3-yl)methanamine serves as a crucial handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

This compound is an attractive starting material for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities, including but not limited to:

-

Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[1]

-

Anti-inflammatory Drugs: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Antimicrobial Agents: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[4]

The tolyl group on the isoxazole ring can participate in beneficial hydrophobic interactions within protein binding pockets, while the methanamine group provides a site for the introduction of various functional groups to modulate solubility, polarity, and target engagement.

Caption: The role of (5-(p-Tolyl)isoxazol-3-yl)methanamine in drug discovery.

Conclusion

(5-(p-Tolyl)isoxazol-3-yl)methanamine is a readily accessible and highly valuable building block for medicinal chemists. Its straightforward, proposed synthesis from common starting materials, combined with the proven therapeutic potential of the isoxazole scaffold, makes it an attractive compound for the development of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to source, synthesize, and strategically utilize this compound in their drug discovery programs.

References

- The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3365-3375.

- Medicinal Chemistry Perspective of Fused Isoxazole Deriv

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry, 1(2), 118-126.

- Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023). Journal of Molecular Structure, 1286, 135532.

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of (5-(p-Tolyl)isoxazol-3-yl)methanamine, a novel small molecule with therapeutic potential. Moving beyond a mere recitation of protocols, this document elucidates the strategic rationale behind the selection and application of a multi-faceted computational workflow. We will explore target identification and validation, molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction. Each section is designed to be a self-validating system, integrating theoretical underpinnings with practical, step-by-step methodologies. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to not only execute these computational experiments but also to critically interpret the data, thereby accelerating the drug discovery pipeline.[1][2][3][4]

Introduction: The Rationale for In Silico First

The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs.[3] A primary driver of these failures is unforeseen liabilities in a compound's efficacy and safety profile. In silico modeling has emerged as an indispensable strategy to de-risk and streamline this process by providing predictive insights into a molecule's behavior at the atomic level.[4] For a novel entity like (5-(p-Tolyl)isoxazol-3-yl)methanamine, a derivative of the versatile isoxazole scaffold known for a wide array of biological activities, a robust computational assessment is not just advantageous—it is essential.[5][6][7]

The isoxazole ring is a key feature in several approved drugs, highlighting its potential in medicinal chemistry.[5][7] Our subject molecule, with its tolyl and methanamine substitutions, presents a unique chemical architecture that warrants a thorough investigation of its potential biological targets and pharmacokinetic properties. This guide will provide the foundational steps to build a comprehensive in silico profile of this compound.

Foundational Steps: Ligand Preparation and Target Identification

Before any simulation can commence, the molecule of interest must be accurately represented in a digital format, and a plausible biological target must be identified.

Ligand Preparation: The Digital Twin

The quality of the input ligand structure directly dictates the reliability of all subsequent in silico analyses. The process involves generating a 3D conformation of (5-(p-Tolyl)isoxazol-3-yl)methanamine and optimizing its geometry.

Protocol 1: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine using chemical drawing software such as ChemDraw or the open-source MarvinSketch.

-

Conversion to 3D: Convert the 2D structure into a 3D conformation. This can be accomplished within the drawing software or using dedicated tools like Open Babel.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is critical for ensuring that the ligand's geometry is physically realistic.

-

File Format Conversion: Save the optimized 3D structure in a format compatible with docking and simulation software, such as .mol2 or .sdf.

Target Identification: Fishing for a Partner

With a prepared ligand, the next crucial step is to identify potential protein targets.[8] This "target fishing" can be approached from both ligand-based and structure-based perspectives.[8]

-

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often share similar biological activities. Web servers like SwissTargetPrediction or PharmMapper can predict potential targets by comparing the shape and chemical features of our compound to databases of known bioactive molecules.

-

Structure-Based Approaches (Inverse Docking): If a library of protein structures is available, inverse docking can be performed to screen our ligand against multiple potential binding sites.

For (5-(p-Tolyl)isoxazol-3-yl)methanamine, a pragmatic approach is to utilize a combination of these methods to generate a prioritized list of potential targets. For the purpose of this guide, let's hypothesize that these initial screens suggest a potential interaction with a specific kinase, a common target class for isoxazole-containing compounds.

Molecular Docking: Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the specific interactions that stabilize the complex.[9][10]

Causality: The "lock and key" analogy is a simplification; a more accurate model is the "induced fit," where both the ligand and protein may undergo conformational changes upon binding. Docking algorithms explore various possible binding poses and use a scoring function to estimate the binding energy for each pose.[10]

Protocol 2: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the 3D structure of the target protein (e.g., a kinase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges. Software like AutoDock Tools or UCSF Chimera can automate this process.[11]

-

-

Ligand Preparation: Use the energy-minimized structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine from Protocol 1.

-

Grid Box Definition: Define the search space for the docking simulation by creating a "grid box" that encompasses the protein's active site. The dimensions of this box are critical; too small, and you may miss the true binding pose; too large, and the computational cost increases unnecessarily.

-

Running the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[12]

-

Analysis of Results:

-

The primary output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). Lower scores generally indicate stronger binding.

-

Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL or Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

-

Data Presentation: Docking Results

| Parameter | Value |

| Target Protein (PDB ID) | e.g., 3Q6B |

| Docking Software | AutoDock Vina |

| Best Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | e.g., LYS72, GLU91, LEU148 |

Visualization: Docking Workflow

Caption: Molecular Docking Workflow.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time.[13][14] This is crucial for assessing the stability of the predicted binding pose and understanding how the complex behaves in a more realistic, solvated environment.[15][16]

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements and interactions over a specified time period.[13] By analyzing the trajectory of the simulation, we can gain insights into the flexibility of the protein, the stability of the ligand's binding, and the key interactions that persist over time.[15]

Protocol 3: MD Simulation of the Protein-Ligand Complex

-

System Preparation:

-

Use the best-ranked pose from the molecular docking as the starting structure.

-

Solvate the complex in a box of water molecules (e.g., TIP3P water model) to mimic physiological conditions.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure. This two-step process (NVT followed by NPT) ensures that the system reaches a stable state before the production run.

-

Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to collect meaningful data on the system's dynamics.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to determine their stability.

-

Data Presentation: MD Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 2.1 Å | 0.3 Å | Stable after 20 ns |

| Ligand RMSD | 1.5 Å | 0.2 Å | Ligand remains stably bound |

| Key H-Bond Occupancy (e.g., LYS72) | 85% | - | Strong, persistent interaction |

Visualization: MD Simulation Workflow

Caption: Molecular Dynamics Simulation Workflow.

Pharmacophore Modeling: Abstracting the Essentials

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[17][18] It provides a simplified, abstract representation of the key interactions between a ligand and its target.[19][20]

Causality: By analyzing the stable interactions observed in docking and MD simulations, we can construct a pharmacophore model. This model can then be used as a 3D query to screen large compound libraries for molecules that share the same essential features, potentially leading to the discovery of novel active compounds.[17][18]

Protocol 4: Structure-Based Pharmacophore Modeling

-

Feature Identification: Based on the analysis of the docked pose and MD trajectory, identify the key interaction features:

-

Hydrogen bond donors/acceptors

-

Aromatic rings

-

Hydrophobic groups

-

Positive/negative ionizable groups

-

-

Model Generation: Use software like LigandScout or Phase to generate a pharmacophore model that incorporates these features with their specific 3D coordinates and tolerances.

-

Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds (if available). A good model should be able to distinguish between these two sets.

-

Virtual Screening: Utilize the validated pharmacophore model to screen large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that match the pharmacophore query.

Sources

- 1. scispace.com [scispace.com]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 7. ijpca.org [ijpca.org]

- 8. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 19. babrone.edu.in [babrone.edu.in]

- 20. Pharmacophore modeling | PDF [slideshare.net]

The Tolyl-Isoxazole Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and structural features confer upon it the ability to modulate the physicochemical properties of a molecule, often leading to enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity.[1] The incorporation of an isoxazole moiety can introduce polarity and hydrogen bonding capabilities, crucial for molecular recognition and binding to biological targets.[1] This has led to the successful development of a wide range of pharmaceuticals, including the anti-inflammatory drug Parecoxib and the antibiotic Cloxacillin. Tolyl-isoxazole derivatives, which incorporate a tolyl (methylphenyl) group, represent a significant class of these compounds, offering a versatile platform for the design of novel therapeutic agents. The tolyl group, with its variable substitution patterns (ortho, meta, and para), allows for fine-tuning of steric and electronic properties, making this class of compounds a fertile ground for structure-activity relationship (SAR) studies in drug discovery. This guide provides an in-depth exploration of the physical and chemical properties of tolyl-isoxazole derivatives, alongside detailed experimental protocols for their synthesis and characterization.

Physical Properties of Tolyl-Isoxazole Derivatives

The physical properties of tolyl-isoxazole derivatives are critical determinants of their behavior in biological systems and their suitability for pharmaceutical development. These properties are intrinsically linked to the substitution pattern on both the tolyl and isoxazole rings.

Melting Point

The melting point of tolyl-isoxazole derivatives is influenced by the molecular symmetry, intermolecular forces, and the position of the tolyl and other substituents. Generally, para-substituted derivatives tend to have higher melting points than their ortho and meta counterparts due to their more regular structure, which allows for more efficient crystal packing.

| Compound | Substitution Pattern | Melting Point (°C) |

| (3-para-tolyl-isoxazol-5-yl)methanol | 3-(p-tolyl), 5-(hydroxymethyl) | 97 |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | 3-(quinolin-2-yl), 5-(p-tolyl) | 150-152 |

| 5-(p-Tolyl)isoxazole-3-carboxaldehyde | 5-(p-tolyl), 3-carboxaldehyde | 70.0 - 74.0 |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 3-phenyl, 4-carboxy, 5-methyl | 192-194 |

Solubility

The solubility of tolyl-isoxazole derivatives is a key factor in their formulation and bioavailability. Generally, these compounds exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and ethanol.[3][4][5][6] The presence of polar functional groups, such as hydroxyl or carboxylic acid moieties, can enhance solubility in more polar solvents, including water to some extent. For drug development purposes, solubility in aqueous buffers is a critical parameter that is often fine-tuned through structural modifications.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of tolyl-isoxazole derivatives.

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts of the isoxazole ring protons and carbons are particularly diagnostic. For instance, the C4 proton of the isoxazole ring is sensitive to the electronic effects of the substituents at the C3 and C5 positions.[7][8]

¹H NMR Spectral Data of Selected Tolyl-Isoxazole Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| (3-para-tolyl-isoxazol-5-yl)methanol | DMSO-d₆ | 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃)[1] |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl₃ | 8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H, isoxazole-H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H, CH₃)[9] |

¹³C NMR Spectral Data of Selected Tolyl-Isoxazole Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| (3-para-tolyl-isoxazol-5-yl)methanol | DMSO-d₆ | 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7[1] |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl₃ | 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[9] |

IR spectroscopy is a valuable tool for identifying the functional groups present in tolyl-isoxazole derivatives. The characteristic vibrational frequencies of the isoxazole ring, such as the C=N and N-O stretching vibrations, can be readily identified.

Characteristic IR Absorption Bands for a Tolyl-Isoxazole Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3100 |

| Aliphatic C-H stretch | 2800-2900 |

| C=N stretch (isoxazole ring) | ~1600 |

| Aromatic C=C stretch | 1430-1605 |

| N-O stretch | 635-835 |

| (Data for (3-para-tolyl-isoxazol-5-yl)methanol)[1] |

Chemical Properties and Reactivity

The chemical behavior of tolyl-isoxazole derivatives is dictated by the electronic nature of the isoxazole ring and the influence of the tolyl substituent.

Acidity and Basicity

The nitrogen atom in the isoxazole ring is weakly basic due to the delocalization of its lone pair of electrons within the aromatic system. The acidity of isoxazole derivatives can be significantly increased by the presence of a carboxylic acid group. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid has a pKa value in a range that makes it acidic.[10][11]

Reactivity of the Isoxazole Ring

The isoxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms. However, it can undergo nucleophilic attack, particularly at the C5 position, especially if there is a good leaving group present. The ring can also participate in cycloaddition reactions and can be susceptible to ring-opening under certain conditions, such as thermal decomposition or reaction with strong nucleophiles.[12]

Stability

Aryl-isoxazoles are generally stable compounds. However, the isoxazole ring can undergo thermal decomposition, which may involve rearrangement to an azirine intermediate. The stability is also influenced by the nature of the substituents on the ring.

Synthesis of Tolyl-Isoxazole Derivatives

The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[13][14][15][16][17] This method allows for a high degree of control over the substitution pattern.

Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol from 4-methylbenzaldehyde.[1]

Step 1: Synthesis of 4-methylbenzaldoxime

-

To a 25 mL double-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzaldehyde (9 mL, 8 mmol), hydroxylamine hydrochloride (2.5 mg), 5% sulfuric acid, and pyridine (8 mL).

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, separate the solvent.

-

Extract the residue with ethyl acetate and distilled water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter and remove the solvent to obtain 4-methylbenzaldoxime as a green-colored solid (yield: 95.7%, melting point: 82 °C).

Step 2: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol

-

In a 25 mL double-necked flask equipped with a dropping funnel and a magnetic stirrer, place 4-methylbenzaldoxime (5 mg, 8 mmol), propargyl alcohol (3 mL, 2 mmol), and carbon tetrachloride (5 mL).

-

Add 12 mL of 5% sodium hypochlorite solution dropwise through the funnel.

-

Stir the reaction mixture for 48 hours at 70 °C.

-

After completion, pour the contents into a 25 mL separatory funnel and separate the organic phase from the aqueous phase.

-

Remove the solvent to obtain (3-para-tolyl-isoxazol-5-yl)methanol (yield: 97%, melting point: 97 °C).

Caption: Synthetic pathway for (3-para-tolyl-isoxazol-5-yl)methanol.

Structural Insights from X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of a spiro-isoxazole derivative containing a p-tolyl group reveals a slightly inclined dihedral angle of 14.20(9)° between the mean plane of the isoxazole ring and the p-tolyl ring.[18] This type of data is crucial for understanding the steric and electronic interactions that govern the molecule's conformation and its binding to biological targets.

Computational Studies and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of tolyl-isoxazole derivatives.[19][20][21] These studies can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is invaluable for predicting reactivity, understanding spectroscopic data, and designing molecules with desired electronic properties for specific applications.